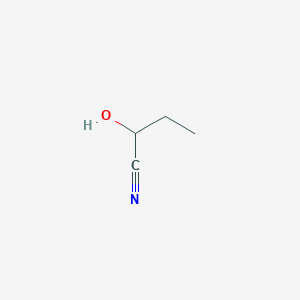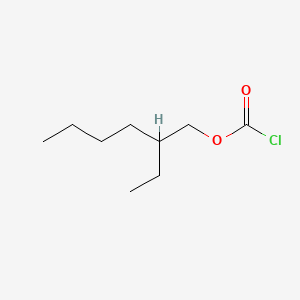
2-Hydroxybutanenitrile
Descripción general
Descripción
2-Hydroxybutanenitrile is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
2-Hydroxybutanenitrile serves as an important intermediate in various chemical syntheses. For instance, it is used in the production of 2-Methyl-2-(trimethylsiloxy)pentan-3-one, highlighting its role in the formation of compounds used in organic synthesis (Young, Buse, & Heathcock, 2003). Moreover, it's involved in the synthesis of tert-butyl (S)-6-benzyloxy-5-hydroxy-3-oxohexanoate, a key intermediate for HMG-CoA reductase inhibitors, indicating its significance in pharmaceutical applications (Sun, Xu, Wu, & Yang, 2006).
Mecanismo De Acción
Target of Action
2-Hydroxybutanenitrile, a type of cyanohydrin , primarily targets carbonyl compounds in its reactions . The carbonyl compounds play a crucial role in various biochemical reactions, serving as a key component in many biological processes.
Mode of Action
The interaction of this compound with its targets involves a two-step process known as nucleophilic addition . In the first step, the cyanide ion, which acts as a nucleophile, attacks the carbonyl carbon to form a negatively charged intermediate . In the second step, the negatively charged oxygen atom in the reactive intermediate quickly reacts with aqueous H+ (either from HCN, water, or dilute acid) to form a 2-hydroxynitrile .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of carbonyl compounds to 2-hydroxynitriles . This process can be catalyzed by the (S)-hydroxynitrile lyase from Manihot esculenta . The downstream effects of this pathway are the production of 2-hydroxynitriles, which can be further processed in various biochemical reactions.
Result of Action
The molecular result of this compound’s action is the formation of 2-hydroxynitriles from carbonyl compounds . On a cellular level, this could potentially affect various biochemical processes that involve these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other chemical species. For instance, the nucleophilic addition reaction requires a source of H+ ions , so the pH of the environment could potentially influence the reaction rate. Similarly, temperature could affect the reaction kinetics, while other chemical species could either facilitate or inhibit the reaction.
Análisis Bioquímico
Biochemical Properties
2-Hydroxybutanenitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It is known to interact with enzymes such as hydroxynitrile lyase, which catalyzes the formation of cyanohydrins from aldehydes and ketones. This interaction is crucial for the production of optically active cyanohydrins, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within the cell. Additionally, this compound can impact cell signaling by interacting with specific receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes such as hydroxynitrile lyase, leading to the formation of cyanohydrins. This interaction involves the nucleophilic addition of the hydroxyl group to the carbonyl carbon of aldehydes or ketones, resulting in the formation of a new carbon-carbon bond. Additionally, this compound may inhibit or activate other enzymes, thereby influencing metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects have been observed at high doses, including behavioral changes and respiratory distress in rodents . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis of cyanohydrins and other organic compounds. It interacts with enzymes such as hydroxynitrile lyase, which catalyzes the formation of cyanohydrins from aldehydes and ketones. This interaction is essential for the production of optically active cyanohydrins, which are important intermediates in various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. It may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications. This localization is crucial for its interaction with enzymes and other biomolecules, thereby influencing metabolic pathways and cellular processes .
Propiedades
IUPAC Name |
2-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSTOSZJANVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963276 | |
| Record name | 2-Hydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4476-02-2 | |
| Record name | 2-Hydroxybutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4476-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyronitrile, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004476022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxybutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)





